N-Boc-D-proline
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Overview
Description
N-Boc-D-proline: is a derivative of the amino acid proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Preparation: N-Boc-D-proline can be synthesized through a one-pot preparation method involving the reaction of L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Microbial Proline Racemase-Proline Dehydrogenase Cascade: This method involves the racemization of L-proline to DL-proline using an engineered proline racemase, followed by the enantioselective dehydrogenation of L-proline in DL-proline using whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The use of biocatalytic processes is gaining popularity due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), trifluoroacetic acid (TFA)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of Boc-protected amines or amino acids
Scientific Research Applications
Chemistry: N-Boc-D-proline is extensively used in peptide synthesis as a protecting group for the amino group. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein folding and stability. Its unique structure helps in stabilizing peptide secondary structures such as β-turns and polyproline helices .
Medicine: this compound derivatives are used in the synthesis of various pharmaceuticals, including anti-migraine drugs like eletriptan and diabetes medications like saxagliptin .
Industry: In the industrial sector, this compound is used in the production of chiral intermediates and as a catalyst in asymmetric synthesis .
Mechanism of Action
Mechanism: The Boc group in N-Boc-D-proline acts as a protecting group for the amino group, preventing it from participating in unwanted reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
Molecular Targets and Pathways: this compound primarily targets the amino group in peptides and proteins, protecting it during synthesis. The pathways involved include nucleophilic substitution and deprotection reactions .
Comparison with Similar Compounds
Boc-L-proline: Similar to N-Boc-D-proline but with the L-configuration.
Boc-D-threonine: Another Boc-protected amino acid with a different side chain.
Boc-D-serine: Boc-protected serine with a hydroxyl group.
Uniqueness: this compound is unique due to its ability to stabilize peptide secondary structures and its use in the synthesis of chiral intermediates. Its stability and ease of removal make it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1 |
Source
|
Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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